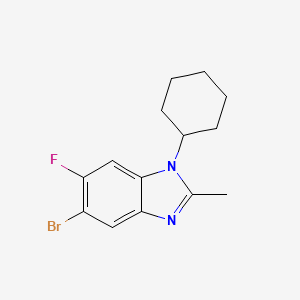

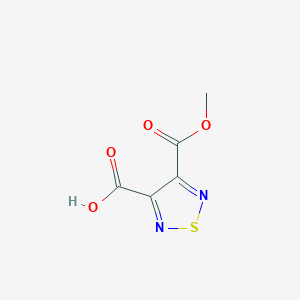

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid

Descripción general

Descripción

“4-(Methoxycarbonyl)phenylboronic acid” is a reagent used for various chemical reactions such as tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It’s also used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

Synthesis Analysis

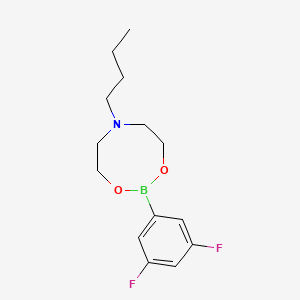

The synthesis of boronic acids, such as “4-(Methoxycarbonyl)phenylboronic acid”, involves various protocols including the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular structure of “4-(Methoxycarbonyl)phenylboronic acid” can be represented by the molecular formula C8H9BO4 .Chemical Reactions Analysis

“4-(Methoxycarbonyl)phenylboronic acid” is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Methoxycarbonyl)phenylboronic acid” include a molecular weight of 180.16 g/mol . It’s a white to light yellow crystal powder .Aplicaciones Científicas De Investigación

Pharmaceutical Research

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid: is utilized in the synthesis of compounds with potential pharmacological activities. Its structure is amenable to modifications that can lead to the development of new drugs, particularly as inhibitors of enzymes like E. coli methionine aminopeptidase . This enzyme is crucial for bacterial survival, making it a target for antibiotic drug design.

Organic Synthesis

This compound serves as a reagent in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . These reactions are valuable for constructing complex organic molecules, which can be used in various chemical industries, including pharmaceuticals and agrochemicals.

Material Science

In material science, it’s employed in the preparation of Pt nanoparticles on photoactive metal-organic frameworks . This application is significant for the development of new materials that can efficiently generate hydrogen through synergistic photoexcitation and electron injection , contributing to sustainable energy solutions.

Catalysis

The compound is used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . This process is important for introducing fluorine atoms into organic molecules, which can dramatically change their chemical and physical properties, making them useful in various catalytic applications.

Cross-Coupling Reactions

It acts as a reagent in the nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid . This reaction is widely used in the synthesis of biaryls, which are core structures in many pharmaceuticals and organic electronic materials.

Chemical Biology

In chemical biology, it’s used for the synthesis of chromenones and their evaluation for bradykinin B1 antagonistic activity . Bradykinin B1 receptors are involved in inflammation and pain, thus antagonists can be researched for potential therapeutic uses.

Analytical Chemistry

The compound can be used in one-pot ipso-nitration of arylboronic acids . This method is useful in analytical chemistry for the modification of compounds to introduce nitro groups, which can be used as markers or probes in various analytical techniques.

Biochemistry

Lastly, in biochemistry, it’s utilized in the preparation of salicylate-based thienylbenzoic acids as inhibitors of E. coli methionine aminopeptidase . This application is crucial for understanding the biochemical pathways in bacteria and can aid in the discovery of new antibacterial agents.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methoxycarbonyl-1,2,5-thiadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4S/c1-11-5(10)3-2(4(8)9)6-12-7-3/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGBLEMSPVIAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)

![8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1378070.png)